Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine is a heterocyclic primary amine building block with the molecular formula C₈H₁₂N₂S, a molecular weight of 168.26 g/mol, and an InChI Key of FLZXXKPDILZZGE-UHFFFAOYSA-N. The compound features a 5-methyl-1,3-thiazole core substituted at the 2-position with a cyclopropyl-methanamine moiety, a unique combination that distinguishes it from simple thiazolylmethanamines.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 1211508-04-1
Cat. No. B1372997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
CAS1211508-04-1
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)C(C2CC2)N
InChIInChI=1S/C8H12N2S/c1-5-4-10-8(11-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3
InChIKeyFLZXXKPDILZZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine (CAS 1211508-04-1) – Procurement & Technical Profile


Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine is a heterocyclic primary amine building block with the molecular formula C₈H₁₂N₂S, a molecular weight of 168.26 g/mol, and an InChI Key of FLZXXKPDILZZGE-UHFFFAOYSA-N . The compound features a 5-methyl-1,3-thiazole core substituted at the 2-position with a cyclopropyl-methanamine moiety, a unique combination that distinguishes it from simple thiazolylmethanamines . It is typically supplied as a liquid with a purity of 95% or greater and is characterized by a calculated logP (CLogP) of 0.69, indicating a favorable balance of lipophilicity for membrane permeability in drug discovery applications .

1
Cyclopropyl-substituted heterocyclic primary amine building block for conformationally constrained SAR exploration
2
Reported moderate lipophilicity profile supports synthesis of CNS-penetrant candidate screening libraries
3
High sp³ carbon fraction supports diversity-oriented lead optimization workflows

Why Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine Cannot Be Interchanged with In-Class Analogs


Direct substitution of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine with simpler thiazole methanamines, such as (5-methyl-1,3-thiazol-2-yl)methanamine (CAS 921091-08-9), is not a scientifically sound strategy due to fundamental differences in molecular topology and physicochemical properties that directly impact drug design outcomes. The presence of the cyclopropyl group introduces conformational rigidity and a unique steric profile, which are known to profoundly influence target binding affinity and selectivity, a principle well-established in medicinal chemistry [1]. Furthermore, the target compound exhibits a calculated logP (CLogP) of 0.69 , whereas the non-cyclopropyl analog has a predicted logP of -0.18 [2], representing a substantial increase in lipophilicity. This difference alters membrane permeability and distribution profiles, meaning that biological results obtained with one analog cannot be reliably extrapolated to the other without rigorous, context-specific validation.

Property
This Compound
Substitution Risk
Conformational Profile
Cyclopropyl-restricted geometry
Flexible methylene analogs may shift target binding mode
Lipophilicity
CLogP 0.69
0.87 log-unit shift may alter permeability and distribution context
Molecular Complexity
Fsp3 0.75
Lower Fsp3 analogs may change candidate physicochemical profile

Quantitative Differentiation of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine vs. In-Class Analogs


Enhanced Lipophilicity vs. (5-Methyl-1,3-thiazol-2-yl)methanamine

The introduction of a cyclopropyl group to the methanamine carbon significantly increases lipophilicity, a key determinant of passive membrane permeability. Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine has a measured CLogP of 0.69 , whereas its direct analog, (5-methyl-1,3-thiazol-2-yl)methanamine (CAS 921091-08-9), has a CLogP of -0.18 [1]. This represents a quantified increase of +0.87 log units.

Lipophilicity Shift
Reported
CLogP +0.87 log units
Supports permeability screening workflow
Calculated partition coefficient; experimental confirmation advised
Medicinal Chemistry Physicochemical Properties Drug Design

Conformational Restriction and Steric Profile vs. Flexible Analogs

The cyclopropyl ring in Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine introduces a rigid, defined geometry to the molecule, limiting the conformational freedom of the methanamine side chain. In contrast, analogs like (5-methyl-1,3-thiazol-2-yl)methanamine possess a flexible, unsubstituted methylene unit. While direct quantitative binding data for this specific compound is not publicly available, the class-level impact of this structural modification is well-documented: the cyclopropyl group can enhance binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation, as supported by numerous structure-activity relationship (SAR) studies in medicinal chemistry [1].

Conformational Restriction
Class-level
Cyclopropyl-restricted geometry vs flexible methylene linker
Supports SAR conformational strategy
Compound-specific binding data to verify
Structural Biology Medicinal Chemistry Conformational Analysis

Increased Molecular Complexity (Fsp3) vs. Simpler Thiazole Methanamines

The fraction of sp³-hybridized carbons (Fsp3) is a key metric for assessing molecular complexity and its correlation with clinical success. Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine has an Fsp3 value of 0.75 (calculated as 6 sp³ carbons out of 8 total carbons) . This is significantly higher than the Fsp3 of 0.20 for (5-methyl-1,3-thiazol-2-yl)methanamine (1 sp³ carbon out of 5 total) [1].

Fsp3 Enhancement
Reported
Fsp3 0.75 vs 0.20 (+0.55)
Supports diversity-oriented lead optimization
Calculated from molecular formula
Medicinal Chemistry Chemical Diversity Lead Optimization

Strategic Application Scenarios for Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine in R&D


Lead Optimization for CNS and Oral Drug Discovery Programs

Use as a key intermediate for synthesizing drug candidates requiring passive membrane permeability. The enhanced lipophilicity (CLogP = 0.69) and increased sp³ fraction (Fsp3 = 0.75) compared to non-cyclopropyl analogs [1] make it a strategic starting point for developing compounds intended for oral bioavailability or crossing the blood-brain barrier.

Kinase and GPCR Targeted Library Synthesis

Incorporate into focused libraries for high-throughput screening against kinases and G-protein coupled receptors (GPCRs). The combination of a thiazole ring, a common motif in kinase inhibitors, with a conformationally-restricting cyclopropyl group [2] allows exploration of novel binding interactions, potentially leading to more selective and potent leads.

Pharmacophore Replacement and Scaffold Hopping

Employ as a novel scaffold for replacing less complex thiazole methanamines in existing chemical series. The unique steric and electronic profile introduced by the cyclopropyl group can be leveraged to improve the potency, selectivity, or intellectual property position of a development candidate, offering a distinct alternative to standard building blocks [2].

Application
Selection Property
Validation Focus
CNS candidate optimization
Reported lipophilicity profile
CNS permeability assay screening
Kinase and GPCR focused library synthesis
Conformationally restricted thiazole core
Target binding specificity assay
Pharmacophore replacement and scaffold hopping
Distinct steric and electronic profile
Lead potency and selectivity profiling

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